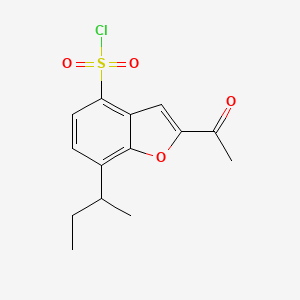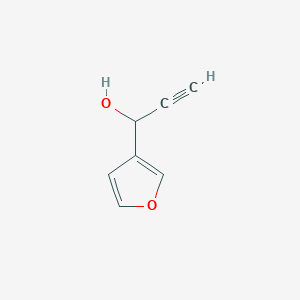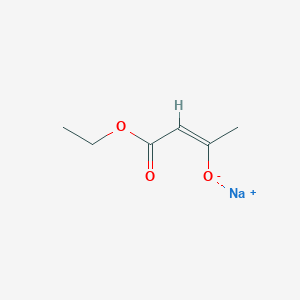
sodium;(Z)-4-ethoxy-4-oxobut-2-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
sodium;(Z)-4-ethoxy-4-oxobut-2-en-2-olate is an organic compound belonging to the ester family. Esters are widely known for their pleasant aromas and are commonly found in nature, particularly in fruits and flowers. This specific compound is characterized by the presence of a sodium ion, which makes it unique compared to other esters.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(Z)-4-ethoxy-4-oxobut-2-en-2-olate typically involves the esterification of 3-hydroxy-2-butenoic acid with ethanol in the presence of a sodium catalyst. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond. The general reaction can be represented as follows:
3-Hydroxy-2-butenoic acid+EthanolH+3-(Sodiooxy)-2-butenoic acid ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of a sodium catalyst is crucial for the reaction, and the process is optimized to minimize by-products and maximize the efficiency of the esterification.
Chemical Reactions Analysis
Types of Reactions
sodium;(Z)-4-ethoxy-4-oxobut-2-en-2-olate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent acid and alcohol under acidic or basic conditions.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The sodium ion can be replaced with other cations through ion-exchange reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ion-exchange resins or solutions containing the desired cation.
Major Products
Hydrolysis: 3-hydroxy-2-butenoic acid and ethanol.
Reduction: 3-hydroxy-2-butenoic acid ethyl ester.
Substitution: Various cation-substituted esters.
Scientific Research Applications
sodium;(Z)-4-ethoxy-4-oxobut-2-en-2-olate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of sodium;(Z)-4-ethoxy-4-oxobut-2-en-2-olate involves its interaction with various molecular targets. The sodium ion plays a crucial role in stabilizing the ester bond and facilitating its interactions with enzymes and other biological molecules. The compound may exert its effects through the modulation of enzyme activity and the alteration of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant aroma, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity aroma, used in flavorings and fragrances.
Ethyl propionate: An ester with a sweet smell, used in the food industry.
Uniqueness
sodium;(Z)-4-ethoxy-4-oxobut-2-en-2-olate is unique due to the presence of the sodium ion, which imparts distinct chemical properties and reactivity compared to other esters. This uniqueness makes it valuable in specific applications where the sodium ion plays a critical role.
Properties
Molecular Formula |
C6H9NaO3 |
|---|---|
Molecular Weight |
152.12 g/mol |
IUPAC Name |
sodium;(Z)-4-ethoxy-4-oxobut-2-en-2-olate |
InChI |
InChI=1S/C6H10O3.Na/c1-3-9-6(8)4-5(2)7;/h4,7H,3H2,1-2H3;/q;+1/p-1/b5-4-; |
InChI Key |
RYLPINAPVLRJBZ-MKWAYWHRSA-M |
Isomeric SMILES |
CCOC(=O)/C=C(/C)\[O-].[Na+] |
Canonical SMILES |
CCOC(=O)C=C(C)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


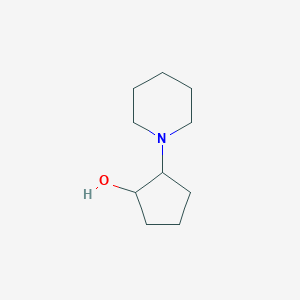
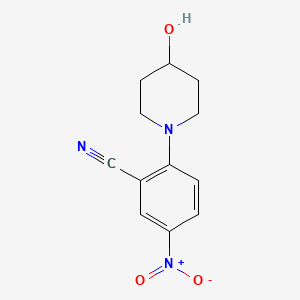
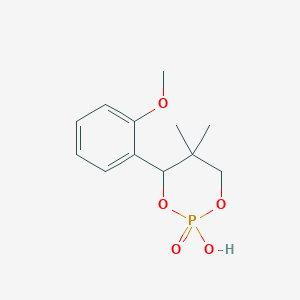
![4,6-Bis[3-(trifluoromethyl)phenoxy]pyrimidin-2-ol](/img/structure/B8717586.png)
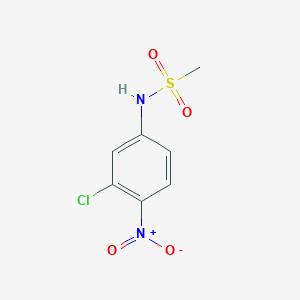
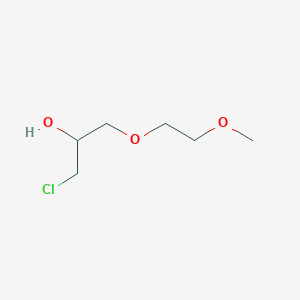
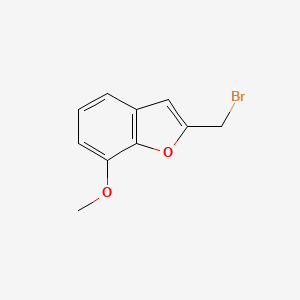
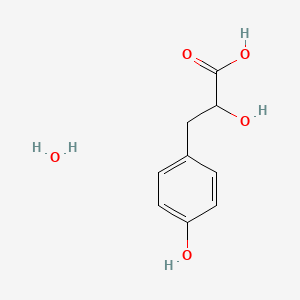
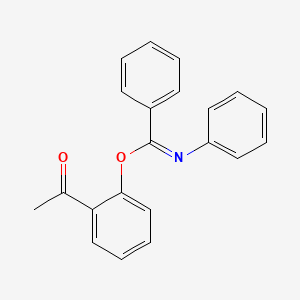
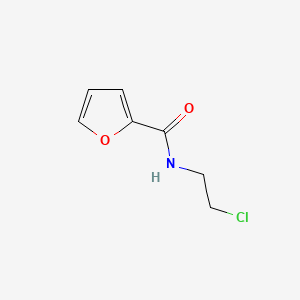

![1-(4-Imidazo[1,2-a]pyridin-7-yl-pyridin-2-yl)-propan-2-one](/img/structure/B8717635.png)
